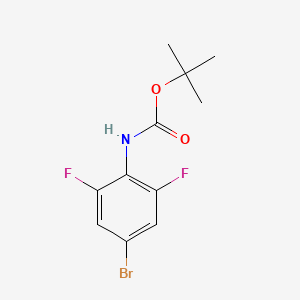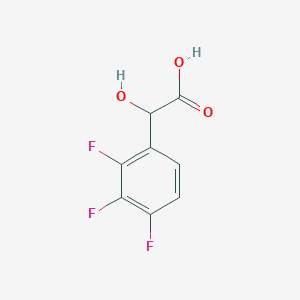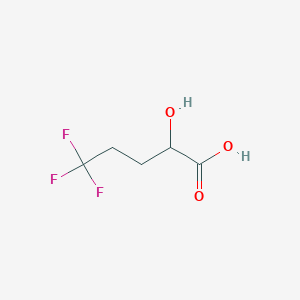
3-cyclohexyl-3-hydroxybutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-3-hydroxybutanal (CHB) is an important organic compound that has been widely studied in various scientific fields. It is a cyclic aldehyde that is found in essential oils, and it is an important component of many pharmaceutical and cosmetic products. CHB has been used in the synthesis of various compounds, and it is also used in the production of important organic intermediates. In addition, CHB has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and hormones.
科学的研究の応用
3-cyclohexyl-3-hydroxybutanal has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and hormones. This compound has been found to have anti-inflammatory, antioxidant, and anti-cancer activities, and it has been studied for its potential use in the treatment of various diseases. This compound has also been studied for its ability to inhibit the growth of certain bacteria and fungi, and it has been studied for its potential use as an insect repellent. In addition, this compound has been studied for its potential use in the synthesis of various compounds, including pharmaceuticals, cosmetics, and food additives.
作用機序
The exact mechanism of action of 3-cyclohexyl-3-hydroxybutanal is not fully understood, but it is believed to involve the inhibition of certain enzymes and hormones. This compound has been found to interact with various enzymes and hormones, including cytochrome P450 enzymes, cyclooxygenase enzymes, and nuclear receptors. In addition, this compound has been found to interact with various proteins and other cellular components, including lipids, proteins, and DNA. These interactions are believed to be responsible for the various therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been found to have anti-bacterial and anti-fungal activities, and it has been found to have insect repellent properties. This compound has also been found to have neuroprotective, cardioprotective, and hepatoprotective effects.
実験室実験の利点と制限
One advantage of using 3-cyclohexyl-3-hydroxybutanal in lab experiments is that it is relatively easy to synthesize and it is relatively inexpensive. In addition, this compound is generally stable and it is not toxic. However, there are some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can make it difficult to use in certain experiments. In addition, this compound can be volatile and it can react with other compounds, which can limit its use in certain experiments.
将来の方向性
The potential therapeutic applications of 3-cyclohexyl-3-hydroxybutanal are still being explored, and there are many potential future directions for research. For example, further research could be conducted to investigate the effects of this compound on various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, further research could be conducted to investigate the potential use of this compound in the synthesis of various compounds, including pharmaceuticals, cosmetics, and food additives. Finally, further research could be conducted to investigate the mechanism of action of this compound and to identify new therapeutic targets.
合成法
3-cyclohexyl-3-hydroxybutanal is synthesized by the reaction of cyclohexanol and formaldehyde in the presence of a base catalyst. The reaction is typically performed at room temperature, and the yields are generally high. The reaction is typically performed in a two-step process, with the first step involving the formation of an aldol condensation product, which is then hydrolyzed to form this compound. The reaction is typically performed in a solvent such as ethanol, and the reaction can be catalyzed with a variety of bases, including sodium hydroxide, potassium hydroxide, and sodium carbonate.
特性
IUPAC Name |
3-cyclohexyl-3-hydroxybutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h8-9,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKVIYAOAXOAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)






